N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is attached through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, morpholine, phenoxyacetic acid, EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N-methyl-2-morpholino-4-oxo-9-(1-phenoxyethyl)-4H-pyrido[1,2-a]pyrimidine-7-carboxamide
- 2-(1-(Ethylsulfonyl)-3-(4-(2-((2-morpholinopyrimidin-5-yl)amino)thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
Uniqueness
N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide is unique due to its specific combination of a morpholine-substituted pyrimidine ring and a phenoxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H18N4O3/c21-15(12-23-14-4-2-1-3-5-14)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) |
InChI Key |
IZBCFFBFUOPINO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.